6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylpiperazine moiety and a thioether linkage to a methylphenyl group
Preparation Methods
The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a methylphenyl thiol under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
When compared to similar compounds, 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one stands out due to its unique combination of a pyrimidine core, phenylpiperazine moiety, and thioether linkage. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents and overall structure.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Triazole-pyrimidine derivatives: These compounds have a triazole ring fused to the pyrimidine core, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-17-7-9-20(10-8-17)28-16-18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSMISXQMIKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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